molecular formula C21H24N4O4 B2637147 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1005297-77-7

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2637147
CAS No.: 1005297-77-7
M. Wt: 396.447
InChI Key: DWZWDAIHFGEYDY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethoxy group, which is an alkyl group singularly bonded to oxygen . It also appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of multiple functional groups suggests that this compound could participate in a variety of chemical reactions.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ethoxy group could potentially be involved in ether formation or cleavage reactions .

Scientific Research Applications

Chemistry: This compound is utilized to study reaction mechanisms, structure-activity relationships, and synthesis methods. Its complex structure allows researchers to explore various chemical transformations and functional group manipulations.

Biology: Studies involve examining its interaction with biological molecules, enzymes, and potential as a biochemical probe. Researchers may investigate its binding affinity, specificity, and biological activity in vitro and in vivo.

Medicine: Potential therapeutic applications are explored, including its role as a lead compound for developing new drugs targeting specific enzymes or receptors. Its unique structure could offer novel mechanisms of action or improved pharmacokinetics.

Industry: Used in material science for developing new polymers or advanced materials. Its multifunctional nature might contribute to developing innovative products with specific properties, such as improved strength or chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide involves several steps. The initial step typically includes the construction of the pyrido[2,3-d]pyrimidine core followed by functionalization at specific positions. Key reagents might include ethyl iodide, methylamine, and acetic anhydride, among others. Reactions are typically carried out under controlled temperatures, often in the range of 50-100°C, with appropriate catalysts and solvents to promote selectivity and yield.

Industrial Production Methods: For large-scale production, methods are optimized to ensure high yield, purity, and cost-efficiency. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed. Temperature control, solvent recycling, and waste management are critical considerations.

Chemical Reactions Analysis

Types of Reactions: 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide undergoes several types of reactions, including:

  • Oxidation: : Converts functional groups such as methyl and ethyl to their respective alcohols or acids.

  • Reduction: : Primarily targets the ketone groups, reducing them to alcohols.

  • Substitution: : Halogenation or nitration can introduce additional functional groups.

Common Reagents and Conditions: Reagents like potassium permanganate or hydrogen peroxide are often used for oxidation. Sodium borohydride or lithium aluminum hydride is common for reduction. Substitution reactions utilize reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products Formed: Oxidation typically yields alcohols or acids, reduction results in the formation of alcohols, and substitution introduces halogens or nitro groups into the molecule.

Mechanism of Action

The compound interacts with molecular targets through its functional groups and heterocyclic core. Mechanistically, it may inhibit enzymes by binding to active sites or alter receptor activity. The pathways involved often include signal transduction, cellular metabolism, or gene expression modulation.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide stands out due to its unique combination of functional groups and structural elements, offering distinct reactivity and biological activity.

Similar Compounds:

  • Pyridopyrimidines: Known for their biological activities and role in drug discovery.

  • Benzodiazepines: Widely studied for their psychoactive properties.

  • Quinazolines: Utilized in cancer research due to their inhibitory effects on certain enzymes.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-5-14-11-22-19-17(18(14)29-6-2)20(27)25(21(28)24(19)4)12-16(26)23-15-9-7-13(3)8-10-15/h7-11H,5-6,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZWDAIHFGEYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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